molecular formula C24H27N3O6 B11662411 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B11662411
M. Wt: 453.5 g/mol
InChI Key: OUTOKYAVMMRNCL-UHFFFAOYSA-N
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Description

4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-yl core, which is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of functional groups such as amino, cyano, and methoxy groups, along with a morpholine carboxylate moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, potentially forming nitro or hydroxyl derivatives.

    Reduction: The cyano group can be reduced to an amine, altering the compound’s properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. Studies may focus on their interactions with biological targets and their potential therapeutic effects.

Medicine

Potential medical applications include the development of pharmaceuticals targeting specific diseases. The compound’s functional groups can be modified to enhance its efficacy and reduce side effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and the functional groups present. For example, the amino group may form hydrogen bonds with target proteins, while the cyano group can participate in nucleophilic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl morpholine-4-carboxylate
  • 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

Uniqueness

The uniqueness of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C24H27N3O6/c1-24(2)11-16(28)21-19(12-24)32-22(26)15(13-25)20(21)14-4-5-17(18(10-14)30-3)33-23(29)27-6-8-31-9-7-27/h4-5,10,20H,6-9,11-12,26H2,1-3H3

InChI Key

OUTOKYAVMMRNCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)C(=O)C1)C

Origin of Product

United States

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